1-(3,4-Dichlorophenyl)ethanamine
Description
Nomenclature and Chemical Identifiers of 1-(3,4-Dichlorophenyl)ethanamine
The precise identification of chemical compounds is paramount for reproducible scientific research. This compound is cataloged and recognized through various standardized naming conventions and numbering systems.
The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is this compound. This name explicitly describes the molecular structure: an ethanamine molecule substituted at the first carbon atom with a 3,4-dichlorophenyl group.
The Chemical Abstracts Service (CAS) has assigned the registry number 74877-07-9 to the racemic form of this compound. apolloscientific.co.uk The specific enantiomers are also assigned unique CAS numbers, such as 150025-93-7 for the (S)-enantiomer. bldpharm.com
In addition to its IUPAC name and CAS number, this compound is indexed in numerous chemical databases, each providing a unique identifier. For instance, it is listed in PubChem with the CID 217958 and in ChemSpider with the ID 26000463 (for the (1S)-hydrochloride form). nih.govchemspider.comchemspider.com Another common identifier is its MDL number, such as MFCD01123279. apolloscientific.co.uk
| Identifier Type | Identifier | Compound Form |
|---|---|---|
| IUPAC Name | This compound | Racemic |
| CAS Registry Number | 74877-07-9 | Racemic apolloscientific.co.uk |
| CAS Registry Number | 150025-93-7 | (S)-enantiomer bldpharm.com |
| PubChem CID | 217958 | Generic nih.gov |
| ChemSpider ID | 26000463 | (1S)-hydrochloride chemspider.com |
| MDL Number | MFCD01123279 | Racemic apolloscientific.co.uk |
A variety of synonyms for this compound are found in chemical literature and commercial catalogs. These include alpha-Methyl-3,4-dichlorobenzylamine and 1-(3,4-Dichlorophenyl)ethylamine. The hydrochloride salt form is also commonly used and referred to as this compound HCl. chemspider.com
Contextual Significance in Chemical and Pharmaceutical Sciences
The importance of this compound extends beyond its basic chemical identity. Its structural features make it a key component in the synthesis of a wide range of organic molecules, particularly those with pharmaceutical applications.
Primary amines are fundamental building blocks in organic synthesis, widely used for creating carbon-nitrogen bonds. enamine.net this compound, as a primary amine, serves as a versatile starting material or intermediate in various chemical reactions. Its utility is demonstrated in the synthesis of more complex molecules, where the dichlorophenyl group can influence the biological activity and pharmacokinetic properties of the final product. enamine.net For instance, it is a known precursor in the synthesis of certain neuroleptic drugs and other bioactive compounds. guidechem.comjocpr.com The presence of the dichloro-substituents on the phenyl ring is a common feature in many pharmacologically active compounds, often enhancing their efficacy or modifying their metabolic stability.
The chiral nature of this compound is particularly significant in the synthesis of stereospecific pharmaceuticals. The use of a single enantiomer, such as (S)-1-(3,4-Dichlorophenyl)ethanamine, allows for the creation of drugs that interact with biological targets in a highly specific manner, which can lead to improved therapeutic outcomes. bldpharm.com
Relevance in Pharmaceutical Development
The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of sertraline (B1200038). acs.orgresearchgate.netacs.orgwjpsonline.comresearchgate.net Sertraline is a widely used antidepressant medication belonging to the selective serotonin (B10506) reuptake inhibitor (SSRI) class. acs.orgwjpsonline.comresearchgate.netnih.gov
The synthesis of sertraline involves a multi-step process where the 3,4-dichlorophenyl moiety of this compound is incorporated into the final drug structure. acs.orgresearchgate.netacs.org Research has focused on developing efficient and stereoselective synthetic routes to sertraline, often involving the resolution of racemic mixtures of intermediates or asymmetric synthesis to obtain the desired stereoisomer. acs.orgresearchgate.net For instance, one common precursor is 4-(3,4-dichlorophenyl)-1-tetralone, which is reacted and modified to eventually yield the final sertraline molecule. acs.orgresearchgate.netacs.org The efficiency of these synthetic pathways is a critical aspect of industrial production. acs.orgresearchgate.net
Classification as an Aromatic Amine
This compound is classified as an aromatic amine. This classification is based on its molecular structure, which features an amino group (-NH₂) attached to an aliphatic carbon, which in turn is directly bonded to a benzene (B151609) ring. The presence of the 3,4-dichlorophenyl group, an aromatic ring with two chlorine substituents, is a defining feature of this compound. chemspider.comnih.gov This aromatic nature, combined with the amine group, makes it a chiral amine and influences its chemical reactivity and physical properties.
Stereochemical Considerations for this compound
The stereochemistry of this compound is a critical aspect that profoundly influences its application in pharmaceutical synthesis.
Presence of Chiral Centers and Enantiomers
This compound possesses a single chiral center. khanacademy.orglibretexts.orgyoutube.com A chiral center, or stereocenter, is a carbon atom that is bonded to four different substituent groups. In this molecule, the carbon atom adjacent to the phenyl ring is attached to:
A hydrogen atom (-H)
A methyl group (-CH₃)
An amino group (-NH₂)
A 3,4-dichlorophenyl group (-C₆H₃Cl₂)
The presence of this single chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. khanacademy.org
Importance of Enantiomeric Purity in Biological Applications
In the context of pharmaceutical development, the enantiomeric purity of chiral compounds is of paramount importance. nih.gov Enantiomers, despite having identical chemical formulas and connectivity, can exhibit markedly different pharmacological and toxicological profiles. khanacademy.orgnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral drug.
In the case of sertraline, the therapeutic activity is primarily associated with the (1S, 4S)-isomer. acs.orgresearchgate.net Therefore, the synthesis of sertraline requires a high degree of stereochemical control to produce the desired enantiomer in high purity. The use of an enantiomerically impure intermediate could lead to a final product with reduced efficacy or potentially undesirable side effects from the other, less active or inactive, isomer. khanacademy.orgnih.gov
Specific Enantiomers: (R)-1-(3,4-Dichlorophenyl)ethanamine and (S)-1-(3,4-Dichlorophenyl)ethanamine
The two enantiomers of this compound are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. Both enantiomers are commercially available and used in research and development.
The (S)-enantiomer, (S)-1-(3,4-Dichlorophenyl)ethanamine, is a compound of significant interest due to its potential biological activities. Research has indicated that this specific enantiomer may exhibit antidepressant-like effects in animal models.
Below is a table summarizing the properties of the two enantiomers:
| Property | (R)-1-(3,4-Dichlorophenyl)ethanamine | (S)-1-(3,4-Dichlorophenyl)ethanamine |
| Synonym | (R)-1-(3,4-dichlorophenyl)ethanamine | (S)-1-(3,4-dichlorophenyl)ethanamine |
| CAS Number | 150520-10-8 | 150025-93-7 |
| Molecular Formula | C₈H₉Cl₂N | C₈H₉Cl₂N |
| Molecular Weight | 190.07 g/mol | 190.07 g/mol |
Data sourced from multiple chemical suppliers and databases. bldpharm.comchemscene.com
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUFOUVXOUYYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390166 | |
| Record name | 1-(3,4-dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74877-07-9 | |
| Record name | 1-(3,4-dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Strategies for the Synthesis of 1-(3,4-Dichlorophenyl)ethanamine
The production of single-enantiomer pharmaceuticals is of great importance in the drug industry. google.com For chiral compounds like this compound, which exist as a pair of non-superimposable mirror images (enantiomers), obtaining a single, desired enantiomer is crucial. libretexts.orgslideshare.net The two main approaches to achieve this are resolving a 50:50 mixture of both enantiomers (a racemic mixture) or directly synthesizing the desired enantiomer. libretexts.org
Resolution is a widely used technique to separate enantiomers from a racemic mixture. libretexts.orgpbworks.com This process takes advantage of the different physical properties of diastereomers, which are formed by reacting the racemic mixture with a chiral resolving agent. libretexts.orgpbworks.com
A common and effective method for resolving racemic amines is through the formation of diastereomeric salts using a chiral acid. libretexts.org Chiral acids such as (+)-tartaric acid, (-)-malic acid, and (-)-mandelic acid are frequently employed for this purpose. libretexts.org When a racemic mixture of this compound is treated with an enantiomerically pure chiral acid like (R)-mandelic acid, two diastereomeric salts are formed: (R)-1-(3,4-Dichlorophenyl)ethanamine-(R)-mandelic acid and (S)-1-(3,4-Dichlorophenyl)ethanamine-(R)-mandelic acid.
These diastereomers are not mirror images and therefore exhibit different physical properties, such as solubility. libretexts.orgpbworks.com This difference in solubility allows for their separation. For the resolution of mandelic acids, a variety of chiral amines have been described, including α-methylbenzylamine and quinine. google.com The choice of the resolving agent is critical and often determined by the ease of separation of the resulting diastereomeric salts. libretexts.org The stoichiometry of the resolving agent can also play a crucial role in the resolution process. rsc.org
Fractional crystallization is a key technique used to separate the diastereomeric salts based on their solubility differences. pbworks.comnih.gov One of the diastereomeric salts will be less soluble in a particular solvent and will crystallize out of the solution first. pbworks.com This process can be repeated multiple times to progressively enrich the crystals in the less-soluble diastereomer, thereby increasing the optical purity of the separated enantiomer. libretexts.orgmasterorganicchemistry.com
The efficiency of this separation is influenced by factors such as the choice of solvent, temperature, and the rate of cooling. google.com After separation, the desired enantiomer of this compound can be recovered from the diastereomeric salt by treatment with a base to neutralize the chiral acid. pbworks.com The optical purity of the final product, which is a measure of the excess of one enantiomer over the other, can be determined using techniques like polarimetry or chiral chromatography. pbworks.commasterorganicchemistry.com
| Step | Description | Key Factors |
| 1. Salt Formation | A racemic mixture of this compound is reacted with a single enantiomer of a chiral acid (e.g., (R)-mandelic acid) to form diastereomeric salts. | Choice of chiral acid, stoichiometry. |
| 2. Fractional Crystallization | The diastereomeric salts are separated based on differences in their solubility in a specific solvent. The less soluble salt crystallizes out. | Solvent, temperature, cooling rate. |
| 3. Regeneration of Enantiomer | The separated diastereomeric salt is treated with a base to liberate the pure enantiomer of the amine. | Choice of base, reaction conditions. |
| 4. Purity Analysis | The optical purity of the resolved enantiomer is determined. | Polarimetry, chiral HPLC/GC. |
One of the most powerful methods for the asymmetric synthesis of amines is the reductive amination of a prochiral ketone. yale.edu In this case, 3,4-dichloroacetophenone serves as the ketone precursor. cdhfinechemical.com The process involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the target amine.
To achieve asymmetry, a chiral auxiliary or a chiral catalyst is employed. The Ellman lab, for instance, developed the use of tert-butanesulfinamide as a versatile chiral auxiliary for the synthesis of a wide variety of amines. yale.edu This reagent reacts with the ketone to form a chiral sulfinylimine, which is then diastereoselectively reduced to the corresponding sulfinamide. Subsequent removal of the sulfinyl group yields the desired enantiomerically enriched amine.
Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral alcohols and amines. okayama-u.ac.jpmdpi.com This technique involves the reduction of a prochiral substrate, such as a ketone or an imine, using molecular hydrogen in the presence of a chiral transition metal catalyst. mdpi.com
Ruthenium (Ru) complexes containing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are particularly effective catalysts for the asymmetric hydrogenation of ketones. nih.govgoogle.comrsc.org For the synthesis of this compound, the precursor ketone, 3,4-dichloroacetophenone, can be hydrogenated using a chiral Ru-BINAP catalyst. The chirality of the BINAP ligand directs the hydrogenation to occur preferentially on one face of the ketone, leading to the formation of one enantiomer of the corresponding alcohol in high enantiomeric excess. nih.gov This alcohol can then be converted to the desired amine. Alternatively, direct asymmetric reductive amination can be performed using a chiral catalyst. The performance of these catalysts, in terms of activity and enantioselectivity, is influenced by the specific structure of the chiral ligand and the reaction conditions. pleiades.onlinenih.gov
| Precursor | Reagent/Catalyst | Method | Product |
| 3,4-dichloroacetophenone | Ammonia, reducing agent, chiral auxiliary (e.g., tert-butanesulfinamide) | Diastereoselective reductive amination | (R)- or (S)-1-(3,4-Dichlorophenyl)ethanamine |
| 3,4-dichloroacetophenone | H₂, Chiral Ru-BINAP catalyst | Asymmetric hydrogenation | (R)- or (S)-1-(3,4-Dichlorophenyl)ethanol |
Direct Asymmetric Synthesis Approaches
Enantioselective Reductive Coupling
Enantioselective reductive coupling, particularly asymmetric reductive amination, is a highly effective method for producing chiral amines like this compound. This approach typically begins with the corresponding ketone, 3',4'-dichloroacetophenone.
The general process involves two main steps: the formation of an imine and its subsequent chiral reduction. The ketone reacts with an amine source, such as ammonia or an ammonium (B1175870) salt (e.g., ammonium formate), to form an imine or enamine intermediate in situ. This intermediate is then reduced to the target amine. The enantioselectivity is controlled by a chiral catalyst, often a transition metal complex with a chiral ligand.
A prominent example of this is asymmetric transfer hydrogenation . In this technique, a catalyst system, such as a Ruthenium complex with a chiral diamine ligand (e.g., Ts-DPEN), facilitates the reduction of the imine. sigmaaldrich.com The hydrogen source is typically a simple alcohol like isopropanol (B130326) or formic acid. The reaction proceeds with high yields and excellent enantioselectivities. sigmaaldrich.com The choice of catalyst, ligand, and reaction conditions is crucial for maximizing the enantiomeric excess (ee) of the desired amine.
Key features of this method include:
Direct Conversion : It allows for the direct conversion of a ketone to a chiral amine in a one-pot reaction.
High Selectivity : With the appropriate catalyst system, high enantioselectivity can be achieved. sigmaaldrich.com
Mild Conditions : The reaction can often be carried out under mild temperature and pressure conditions.
Utilizing Chiral Auxiliaries
The use of chiral auxiliaries is a classic and reliable strategy in asymmetric synthesis to control stereochemistry. wikipedia.org For the synthesis of this compound, a chiral auxiliary is temporarily attached to the molecule to direct the stereoselective formation of the new chiral center.
A common and effective class of auxiliaries for this purpose is the N-sulfinylamines, such as (R)- or (S)-tert-butanesulfinamide. The synthesis proceeds via the following steps:
Condensation : 3',4'-Dichloroacetophenone is condensed with an enantiopure tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) in the presence of a dehydrating agent like titanium(IV) ethoxide to form an N-sulfinyl imine.
Diastereoselective Addition : A nucleophile, such as a Grignard reagent or an organolithium reagent, is added to the N-sulfinyl imine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, forcing the nucleophile to attack from the less hindered face. This results in a highly diastereoselective addition. For the synthesis of this compound, the nucleophile would be a methylating agent like methylmagnesium bromide.
Auxiliary Cleavage : The chiral auxiliary is removed from the resulting sulfinamide by simple acidic hydrolysis (e.g., with HCl in an alcohol solvent) to yield the enantiomerically pure primary amine. wikipedia.org
The key advantage of this method is the high level of stereocontrol, which is predictably determined by the chirality of the auxiliary used. The auxiliary can often be recovered and reused. wikipedia.org
Other Synthetic Routes and Precursors
Beyond enantioselective methods, other synthetic routes starting from various dichlorophenyl precursors are also employed.
A standard approach to synthesizing primary amines is through nucleophilic substitution (S\N2) reactions. libretexts.org This pathway typically involves an alkyl halide precursor. For this compound, the synthesis would start with 1-(1-haloethyl)-3,4-dichlorobenzene (e.g., the bromo or chloro derivative).
Common methods include:
Alkylation of Ammonia : The halo-derivative can be treated with a large excess of ammonia. Ammonia acts as the nucleophile, displacing the halide to form the primary amine. A large excess of ammonia is necessary to minimize the over-alkylation of the product amine, which would lead to secondary and tertiary amines as byproducts. lumenlearning.com
Gabriel Synthesis : This method offers a cleaner route to the primary amine. It involves reacting the alkyl halide with potassium phthalimide (B116566). The phthalimide anion serves as an ammonia surrogate, performing a nucleophilic attack on the halide. The resulting N-alkylated phthalimide is then hydrolyzed (commonly with hydrazine (B178648) or acid/base) to release the primary amine, avoiding the issue of over-alkylation. libretexts.org
Multi-step reaction sequences provide flexibility in precursor selection. A common strategy involves the reduction of an amide or a nitrile. For instance, a synthetic sequence could be:
Amide Formation : Starting from 3,4-dichlorophenylacetic acid, the corresponding amide can be formed. This can be achieved by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia.
Reduction with LiAlH₄ : The resulting amide is then reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as THF or diethyl ether. lumenlearning.com
Alternatively, a nitrile can be used as an intermediate:
Nitrile Formation : A suitable precursor, such as 1-(bromomethyl)-3,4-dichlorobenzene, can be reacted with sodium cyanide to form 3,4-dichlorophenylacetonitrile.
Reduction : The nitrile is then reduced to the primary amine, again using a strong reducing agent like LiAlH₄. lumenlearning.com
In these multi-step syntheses, bases like potassium carbonate (K₂CO₃) are often used in steps such as the hydrolysis of esters or amides, or as a non-nucleophilic base in alkylation reactions.
Reaction Conditions and Optimization
The success of synthesizing this compound, particularly with high yield and stereoselectivity, is highly dependent on the optimization of reaction conditions.
Solvent Systems (e.g., ethanol (B145695), methanol (B129727), isopropanol, DMF, THF)
The choice of solvent is critical as it can influence reaction rates, yields, and even the stereochemical outcome.
In asymmetric transfer hydrogenation , alcohols like isopropanol , ethanol , or methanol often serve as both the solvent and the hydrogen source. sigmaaldrich.com
For reactions involving organometallic reagents, such as those with chiral auxiliaries or LiAlH₄ reductions, anhydrous aprotic ethers are standard. Tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used because they are non-reactive towards these strong nucleophiles and bases. wikipedia.orglumenlearning.com The diastereoselectivity of reactions using chiral auxiliaries can be highly dependent on the solvent, with THF being a frequent choice. wikipedia.org
Dimethylformamide (DMF) is a polar aprotic solvent that can be used for nucleophilic substitution reactions, such as the Gabriel synthesis.
In multi-step syntheses involving steps like Friedel-Crafts acylation, solvents such as carbon disulfide or halogenated hydrocarbons may be used. prepchem.com For workup and crystallization, solvents like toluene and ethyl acetate are common. prepchem.com
The following table summarizes various solvent systems and their typical applications in the synthesis of amines.
| Solvent | Type | Typical Application | Rationale/Notes |
| Ethanol | Protic | Reductive Amination, Auxiliary Cleavage | Good solvent for many organic compounds and reagents. Can also act as a hydrogen source in transfer hydrogenations. |
| Methanol | Protic | Reductive Amination, Esterification/Hydrolysis | Similar to ethanol, but more polar. Used in reactions like reductions with sodium borohydride (B1222165). libretexts.org |
| Isopropanol | Protic | Asymmetric Transfer Hydrogenation | Commonly used as a hydrogen donor in transfer hydrogenation reactions. sigmaaldrich.com |
| DMF | Aprotic Polar | Nucleophilic Substitution (e.g., Gabriel Synthesis) | High boiling point and ability to dissolve a wide range of organic and inorganic compounds. |
| THF | Aprotic Polar | LiAlH₄ Reductions, Grignard Reactions | Standard solvent for reactions with strong reducing agents and organometallics due to its inertness. wikipedia.orglumenlearning.com |
Reducing Agents
A variety of reducing agents can be employed for the conversion of the intermediate imine to this compound. The selection of the reducing agent is critical as it influences the reaction's efficiency and can affect the carbonyl precursor.
Sodium Borohydride (NaBH₄) : This is a common and effective reducing agent for this transformation. In one documented synthesis of (S)-1-(3,4-Dichlorophenyl)ethanamine, the use of sodium borohydride in ethanol (EtOH) as a solvent resulted in a yield of 72.9%. While potent, sodium borohydride is also capable of reducing the starting ketone, so reaction conditions must be controlled, often by allowing for the complete formation of the imine before introducing the reducing agent. commonorganicchemistry.com The use of Brønsted acidic ionic liquids, such as [Et₃NH][HSO₄], can facilitate the in-situ generation of the imine and its subsequent smooth reduction by sodium borohydride, leading to excellent yields. researchgate.net
Sodium Cyanoborohydride (NaBH₃CN) : This reagent is a milder and more selective reducing agent compared to sodium borohydride. Its key advantage is its ability to selectively reduce imines in the presence of carbonyl groups like aldehydes and ketones. masterorganicchemistry.com This selectivity prevents the undesired reduction of the 1-(3,4-dichlorophenyl)ethanone precursor. masterorganicchemistry.com It is stable in aqueous solutions and is often used in alcoholic solvents like methanol (MeOH). commonorganicchemistry.com
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : As another selective reducing agent, sodium triacetoxyborohydride is particularly effective for reductive aminations. masterorganicchemistry.com It is sensitive to water and not highly compatible with methanol, so reactions are typically conducted in aprotic solvents such as 1,2-dichloroethane (B1671644) (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (THF). commonorganicchemistry.com
Ammonia Borane (H₃NBH₃) : Ammonia-borane can serve as an efficient precatalyst for direct amidation reactions, showcasing its utility in nitrogen-related chemical transformations. organic-chemistry.org
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Key Characteristics | Common Solvents |
| Sodium Borohydride (NaBH₄) | Powerful, can reduce ketones and aldehydes. commonorganicchemistry.com | Methanol, Ethanol commonorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls, water-stable. commonorganicchemistry.commasterorganicchemistry.com | Methanol commonorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective, water-sensitive. commonorganicchemistry.commasterorganicchemistry.com | Dichloromethane, Dichloroethane, THF commonorganicchemistry.com |
Catalytic Systems
Catalytic hydrogenation represents an alternative pathway for the reduction of the imine intermediate. This method involves the use of a metal catalyst and a hydrogen source.
Palladium on Carbon (Pd/C) : Pd/C is a widely used catalyst for hydrogenation reactions, including the reduction of imines. nih.govmasterorganicchemistry.com In the context of related dichlorophenyl compounds, palladium catalysts have demonstrated high efficacy. For instance, in the hydrogenation of a structurally similar imine, a palladium on calcium carbonate (Pd/CaCO₃) catalyst provided a high diastereomeric ratio of 95:5. lookchem.com However, a potential side reaction with palladium catalysts is dechlorination of the aromatic ring. lookchem.com The activity and selectivity of Pd/C can be influenced by the presence of oxygen-containing groups on the carbon support and the crystalline size of the palladium particles. mdpi.com
Platinum on Carbon (Pt/C) : While also a viable hydrogenation catalyst, in studies on similar dichlorophenyl structures, Pt/C showed lower selectivity compared to palladium-based catalysts. lookchem.com
Temperature and Pressure Control
The temperature and pressure of the reaction are crucial parameters that can significantly impact the yield, selectivity, and by-product formation during the synthesis of this compound.
In catalytic hydrogenations, temperature control is critical to prevent side reactions. For example, in the hydrogenation of a related dichlorophenyl imine, temperatures above 80°C led to an increase in by-products formed through hydrogenolysis of the N-methyl group. lookchem.com At temperatures exceeding 100°C, palladium catalysts are known to promote the oxidative aromatization of certain intermediates. lookchem.com
The reaction can also be conducted in supercritical carbon dioxide (scCO₂), which has relatively mild critical parameters (T_c = 31°C, P_c = 74 bar). lookchem.com The use of scCO₂ as a solvent can offer advantages in controlling the reaction environment and minimizing the use of organic solvents. lookchem.com
Yield and Purity Enhancement Strategies
Several strategies can be implemented to maximize the yield and purity of this compound.
The choice of catalyst and support in catalytic hydrogenation is a key factor. In the synthesis of a similar compound, changing from a Pt/C to a Pd/C catalyst improved diastereoselectivity, and a further change to Pd/CaCO₃ gave high chemoselectivity with minimal by-products. lookchem.com
To enhance yield in reductive aminations, especially with less reactive substrates, Lewis acids such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can be added as catalysts to promote the initial formation of the imine. commonorganicchemistry.commasterorganicchemistry.comresearchgate.net The use of a cation exchange resin like DOWEX(R)50WX8 in conjunction with NaBH₄ has also been shown to be an effective system for the reductive amination of aldehydes, providing high yields and allowing for easy catalyst recovery. scielo.org.mx
For a specific synthesis of (S)-1-(3,4-Dichlorophenyl)ethanamine using NaBH₄ in ethanol, a purity of 99.8% was achieved with a 72.9% yield, demonstrating that careful selection of the reducing system and solvent can lead to high-purity products.
Derivatization and Chemical Transformations of this compound
The primary amine group of this compound is a versatile functional handle that allows for a variety of chemical transformations, including N-alkylation and acylation.
N-Alkylation Reactions
N-alkylation introduces alkyl groups onto the nitrogen atom of the amine. While direct alkylation of amines with alkyl halides can be problematic due to the potential for multiple alkylations, alternative methods provide more controlled and selective pathways. wikipedia.orgmasterorganicchemistry.com
A highly effective method for mono-alkylation is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced. For example, Pd/C-catalyzed alkylation of tryptamines has been successfully achieved by reacting them with ketones or aldehydes, followed by hydrogenation. mdpi.com This protocol can be applied to this compound to introduce a variety of alkyl substituents.
Another approach involves the alkylation of an aldimine derivative. For instance, N-methylethylamine can be prepared by reacting N-benzylideneethylamine with methyl iodide. orgsyn.org This strategy could be adapted for the methylation of this compound.
Table 2: N-Alkylation via Reductive Amination
| Amine | Carbonyl Compound | Product |
| This compound | Formaldehyde | N-Methyl-1-(3,4-dichlorophenyl)ethanamine |
| This compound | Acetone | N-Isopropyl-1-(3,4-dichlorophenyl)ethanamine |
Acylation for Amide Formation
Acylation of this compound with acylating agents such as acyl chlorides or anhydrides leads to the formation of stable amide bonds. fishersci.itmasterorganicchemistry.com This reaction is a fundamental transformation in organic synthesis. libretexts.org
The reaction is typically carried out by adding the acyl chloride to a solution of the amine in an aprotic solvent like dichloromethane (CH₂Cl₂). fishersci.itmdpi.com A base, such as triethylamine (B128534) (Et₃N) or pyridine, is required to neutralize the hydrochloric acid (HCl) by-product and drive the reaction to completion. mdpi.commnstate.edu The reaction generally proceeds rapidly at room temperature. fishersci.it For example, the synthesis of N'-(tert-butyl)benzohydrazide is achieved by reacting tert-butylhydrazine (B1221602) hydrochloride with benzoyl chloride in CH₂Cl₂ at 0°C to room temperature in the presence of Et₃N. mdpi.com This provides a general protocol that can be applied to the acylation of this compound with various acyl chlorides to produce a library of corresponding amides.
Table 3: General Acylation Reaction
| Reactant 1 | Reactant 2 | Product |
| This compound | Acetyl Chloride | N-(1-(3,4-Dichlorophenyl)ethyl)acetamide |
| This compound | Benzoyl Chloride | N-(1-(3,4-Dichlorophenyl)ethyl)benzamide |
Oxidation Reactions
The oxidation of primary amines such as this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Generally, the oxidation of a primary amine attached to a secondary carbon, as is the case here, can yield a ketone.
A common method for the oxidation of a secondary amine to a ketone involves reagents like potassium permanganate (B83412) (KMnO₄) or Swern oxidation conditions. In a hypothetical oxidation of this compound, the expected product would be 1-(3,4-dichlorophenyl)ethanone. The reaction would proceed via the initial formation of an imine intermediate which is then hydrolyzed to the corresponding ketone.
Hypothetical Oxidation Reaction
| Reactant | Reagent | Product |
|---|
Reduction Reactions
The dichlorophenyl ring in this compound is generally resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce a simple benzene (B151609) ring. The chlorine substituents deactivate the ring towards electrophilic attack and also make it less susceptible to catalytic hydrogenation.
However, the primary amine group itself does not undergo reduction. Instead, reductive amination, a process that involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent, is a key reaction type. While this is a method to synthesize more complex amines starting from this compound, the reduction of the compound itself is not a typical transformation.
Should one consider the reduction of a derivative, for instance, an imine formed from this compound, common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would readily reduce the C=N bond to a C-N single bond, yielding a secondary amine.
Nucleophilic Substitution on the Phenyl Ring
Nucleophilic aromatic substitution (SNA) on the dichlorophenyl ring of this compound is expected to be challenging. The presence of two chlorine atoms, which are deactivating groups, makes the ring electron-rich and thus less susceptible to nucleophilic attack. For a nucleophilic aromatic substitution to occur, a strong electron-withdrawing group (like a nitro group) is typically required to be ortho or para to the leaving group (in this case, a chlorine atom). The ethylamine (B1201723) group is an activating group, which further disfavors nucleophilic attack.
In a related molecule, 3,4-dichloronitrobenzene, nucleophilic substitution with methoxide (B1231860) has been reported, where the nitro group activates the ring for attack. echemi.comechemi.com By analogy, if the amine group in this compound were converted to a strong electron-withdrawing group, nucleophilic substitution might become more feasible. However, under normal conditions, direct nucleophilic displacement of the chlorine atoms is not a favorable reaction pathway.
Formation of Imines and Nitriles
Formation of Imines:
Primary amines, such as this compound, readily react with aldehydes and ketones to form imines, also known as Schiff bases. echemi.comCurrent time information in Bangalore, IN. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
The general reaction is as follows:
R-C(=O)-R' + H₂N-CH(CH₃)(C₆H₃Cl₂) → R-C(=N-CH(CH₃)(C₆H₃Cl₂))-R' + H₂O
Where R and R' can be hydrogen or organic substituents. The reversibility of the reaction means that the removal of water can drive the equilibrium towards the formation of the imine. echemi.com
Formation of Nitriles:
The conversion of a primary amine like this compound to a nitrile is a more complex transformation. Direct conversion is not a standard laboratory method. However, it is possible to convert primary amines to nitriles through multi-step sequences. One common method involves the dehydration of a primary amide. Therefore, this compound would first need to be converted to the corresponding amide, for example, by acylation followed by oxidation, which could then be dehydrated using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) to yield the corresponding nitrile.
Another potential route could involve the Sandmeyer reaction, where the primary amine is first diazotized and then treated with a cyanide salt, although this is more commonly applied to aromatic amines (anilines).
Detailed research findings and specific examples for the formation of imines and nitriles directly from this compound are not prevalent in the surveyed scientific literature.
Biological Activities and Pharmacological Investigations
Enzyme Inhibition and Modulation
Phenylethanolamine N-methyltransferase (PNMT) Inhibition
Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the biosynthesis of catecholamines, responsible for the methylation of norepinephrine (B1679862) to form epinephrine (B1671497) (adrenaline). wikipedia.orgnih.gov Extensive searches of scientific databases did not yield any direct experimental studies assessing the inhibitory activity of 1-(3,4-Dichlorophenyl)ethanamine on PNMT.
While research has been conducted on structurally related compounds, these findings are not directly applicable. For instance, the isomeric compound, 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, has been identified as a PNMT inhibitor. nih.gov Similarly, other chlorinated compounds, such as 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, have been investigated for their potent PNMT inhibitory effects. nih.gov However, without specific biochemical assays, the PNMT-inhibiting potential of this compound remains unconfirmed.
Influence on Norepinephrine and Adrenaline Levels
The inhibition of PNMT would mechanistically lead to a decrease in the synthesis of adrenaline from its precursor, norepinephrine, thereby altering the levels of both catecholamines. qmul.ac.ukresearchgate.net However, no specific studies detailing the direct influence of this compound on norepinephrine and adrenaline levels as a primary outcome of PNMT inhibition were found.
Impact on Blood Pressure Regulation
Given the role of catecholamines in regulating cardiovascular function, PNMT inhibitors have been explored for their potential impact on blood pressure. Studies on the related isomer, 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, have demonstrated an ability to reduce blood pressure in spontaneously hypertensive rats. nih.gov Nevertheless, no dedicated research investigating the effect of this compound on blood pressure regulation has been identified.
Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters. nih.govmdpi.com A review of the literature found no direct evidence or in vitro assay data to suggest that this compound acts as an inhibitor of either MAO-A or MAO-B. While more complex molecules that incorporate the 3,4-dichlorophenyl scaffold have been designed and tested as MAO inhibitors, this activity is contingent on the entire molecular structure, and no data is available for the specific compound .
Receptor Interactions and Neurotransmitter Modulation
Serotonin (B10506) Receptor Binding and Reuptake Inhibition
The 3,4-dichlorophenyl group is a well-established pharmacophore found in the potent and selective serotonin reuptake inhibitor (SSRI), Sertraline (B1200038) [(1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine]. researchgate.netresearchgate.net The presence of this moiety suggests a potential for interaction with the serotonin transporter (SERT).
Despite this structural relationship, specific quantitative data on the binding affinity (Ki) of this compound for any serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A, etc.) could not be located in the available literature. Furthermore, no studies providing an IC50 value for the inhibition of serotonin reuptake by this specific compound were identified. Without such binding and functional assay data, a detailed characterization of its serotonergic activity is not possible.
Due to the absence of specific quantitative research findings for this compound in the outlined areas, no data tables can be generated.
Research Findings on this compound Remain Limited in Key Biological Areas
Comprehensive scientific data regarding the specific biological and pharmacological activities of the chemical compound this compound are not extensively available in publicly accessible research literature. While related compounds containing the 3,4-dichlorophenyl moiety have been the subject of various studies, information focusing solely on this compound is scarce.
Consequently, a detailed analysis of its dopamine (B1211576) receptor binding affinity, sigma receptor ligand activity, specific antimicrobial and antiamoebic properties, and cytotoxic effects on cancer cell lines, as requested, cannot be provided at this time. The existing body of research does not offer sufficient data points, such as binding constants, minimum inhibitory concentrations, or IC50 values, that are essential for a thorough and accurate scientific article on these specific topics for this particular compound.
Further investigation and publication in peer-reviewed scientific journals are required to elucidate the pharmacological profile of this compound.
Anticancer Research
Precursor for Novel Anticancer Agents
Potential Therapeutic Applications
The therapeutic potential of this compound has been explored in the context of several disease categories.
Mood Disorders and Antidepressant Potential
The potential of this compound as a therapeutic agent for mood disorders stems from its interaction with key proteins involved in neurotransmission. Monoamine transporters (MATs), which include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating the levels of these neurotransmitters in the brain. nih.govnih.gov These transporters are the primary targets for many antidepressant medications. nih.gov
Research has identified this compound, also referred to as DCP, as a compound that binds to the dopamine transporter (DAT). nih.gov The binding occurs at the S1 binding site, a central location within the transporter that also binds the natural substrate, dopamine. nih.gov By interacting with DAT, the compound has the potential to modulate dopamine reuptake, a mechanism of action shared by certain classes of antidepressants. This interaction suggests a pharmacological basis for potential antidepressant effects, centered on the dopaminergic system. nih.govnih.gov
Table 1: Interaction of this compound with Monoamine Transporters
| Transporter | Interaction | Potential Effect | Reference |
|---|---|---|---|
| Dopamine Transporter (DAT) | Binds to the central S1 site. | Modulation of dopamine reuptake. | nih.gov |
| Serotonin Transporter (SERT) | No specific interaction data available. | - | |
| Norepinephrine Transporter (NET) | No specific interaction data available. | - |
Cardiovascular Diseases
Cardiovascular diseases encompass a range of disorders affecting the heart and blood vessels. nih.gov While some antidepressant medications are known to have cardiovascular side effects, a review of available scientific literature did not yield specific pharmacological investigations into the direct effects or potential therapeutic applications of this compound on cardiovascular diseases.
Neurological Pathways
The primary neurological pathway influenced by this compound is the dopaminergic system, through its interaction with the dopamine transporter (DAT). nih.gov DAT is a member of the Solute Carrier 6 (SLC6) family of proteins, which are responsible for the sodium- and chloride-dependent reuptake of monoamine neurotransmitters from the synaptic cleft back into the presynaptic neuron. nih.govnih.gov This process is critical for terminating the neurotransmitter's signal and maintaining homeostasis. nih.gov
The binding of this compound to DAT places it within a category of ligands that can influence dopaminergic neurotransmission. nih.gov The specific interaction involves a binding pocket within the transporter, defined by several transmembrane helices, which is responsible for recognizing and translocating dopamine. nih.gov By occupying this site, ligands can inhibit the normal function of the transporter, leading to an increase in the extracellular concentration and duration of action of dopamine. This modulation of a fundamental neurological pathway underscores its potential for pharmacological activity within the central nervous system. nih.govnih.gov
Table 2: Neurological Pathway Interaction Profile
| Target | Pathway | Mechanism of Action | Reference |
|---|---|---|---|
| Dopamine Transporter (DAT) | Dopaminergic Neurotransmission | Binds to the S1 substrate binding site, potentially inhibiting dopamine reuptake. | nih.gov |
Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of 1-(3,4-Dichlorophenyl)ethanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
In a typical ¹H NMR spectrum of a related compound, ethylamine (B1201723), the protons are observed in three distinct chemical environments. docbrown.info The signals are split into a triplet and a quartet due to spin-spin coupling with adjacent protons, providing evidence for the ethyl group. docbrown.info For this compound, the aromatic protons on the dichlorophenyl ring would appear as a complex multiplet, while the protons of the ethanamine side chain would exhibit characteristic shifts and splitting patterns. For instance, in 3,4-Dichlorophenylacetonitrile, the protons on the aromatic ring show distinct signals. chemicalbook.com
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In ethylamine, two distinct signals are observed, confirming the two different carbon environments. docbrown.info Similarly, for this compound, distinct signals would be expected for the two carbons of the ethanamine moiety and the six carbons of the dichlorophenyl ring.
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (Note: Actual chemical shifts can vary based on solvent and experimental conditions.)
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic CH | Multiplet | 130-133 ppm |
| Aromatic C-Cl | - | 130-133 ppm |
| Aromatic C-CH | - | ~145 ppm |
| CH (ethanamine) | Quartet | ~50 ppm |
| CH₃ (ethanamine) | Doublet | ~25 ppm |
Mass Spectrometry (e.g., LC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for detecting and quantifying the compound in complex mixtures. The electron ionization mass spectrum of the related compound, Ethanone, 1-(3,4-dichlorophenyl)-, shows a clear molecular ion peak, confirming its molecular weight. nist.gov For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula, C₈H₉Cl₂N, and characteristic fragment ions.
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from impurities and for chiral separations.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. Reversed-phase HPLC methods can be employed for its analysis. sielc.com For instance, a method for the related compound Ethanone, 1-(3,4-dichlorophenyl)- uses a mobile phase of acetonitrile, water, and an acid modifier on a C18 column. sielc.com Similar conditions can be adapted for this compound. HPLC is also crucial for chiral separations to determine the enantiomeric purity. mdpi.commdpi.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution compared to traditional HPLC. Methods developed for HPLC can often be transferred to UPLC systems by using columns with smaller particle sizes (e.g., sub-2 µm), leading to improved performance and efficiency in the analysis of this compound. sielc.com
Chiral Analysis for Enantiomeric Excess (ee) Determination
Since this compound is a chiral compound, determining the enantiomeric excess (ee) is critical, especially in pharmaceutical applications where one enantiomer may have different biological activity than the other. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org
Chiral HPLC is the most common method for determining the enantiomeric excess of chiral amines. mdpi.commdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas of the two enantiomers in the chromatogram is used to calculate the enantiomeric excess.
Another approach for determining enantiomeric excess involves NMR spectroscopy using chiral derivatizing agents. researchgate.net These agents react with the amine to form diastereomers, which have distinct NMR spectra, allowing for the quantification of each enantiomer.
Lack of Publicly Available Computational Research Data for this compound
A thorough and systematic search for scholarly articles and research data has revealed a significant gap in the publicly available scientific literature regarding the computational chemistry and modeling of the specific compound This compound .
Despite extensive searches for quantum chemical calculations—including Density Functional Theory (DFT), geometry optimizations, vibrational analyses, Frontier Molecular Orbital (FMO) calculations, Molecular Electrostatic Potential (MEP) maps, and Nuclear Magnetic Shielding Tensor estimations—no dedicated studies for this molecule could be identified. Similarly, investigations into molecular docking and dynamics simulations specifically involving this compound did not yield any published research findings.
While the broader class of substituted phenethylamines has been the subject of computational research, particularly in the context of their interaction with biological targets like monoamine oxidase, this general information does not provide the specific data points and detailed findings required to construct an article based on the provided outline for this compound.
Consequently, it is not possible to generate an article that adheres to the user's strict requirements for content focusing solely on the specified computational and modeling studies for this particular compound. The necessary primary research data appears not to have been published in accessible scientific databases or journals.
Computational Chemistry and Modeling Studies
Molecular Docking and Dynamics Simulations
Ligand-Target Interactions
There is no available research detailing the specific interactions between 1-(3,4-Dichlorophenyl)ethanamine and any biological targets. Molecular docking studies, which simulate the binding of a ligand to a receptor's active site, have not been published for this compound. Such studies would typically identify key amino acid residues involved in binding and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, or electrostatic forces.
Binding Affinity Predictions
Quantitative predictions of the binding affinity of this compound for any specific biological target are not present in the scientific literature. Binding affinity, often expressed as Ki or IC50 values derived from computational models, is a critical measure of a compound's potential potency. Without these predictions, the compound's potential efficacy against any target remains purely speculative from a computational standpoint.
Structure-Activity Relationship (SAR) Studies
No structure-activity relationship (SAR) studies featuring this compound have been found. SAR studies are essential for optimizing lead compounds in drug discovery by systematically modifying the chemical structure to enhance activity or reduce off-target effects. The lack of such studies indicates that the exploration of its chemical space for improved biological activity has not been publicly documented.
Thermodynamic Parameters
Information regarding the thermodynamic parameters of this compound, such as its enthalpy of formation, is not available in standard chemical databases or research articles. These parameters are important for understanding the compound's stability and energetics, which can influence its reactivity and interactions.
Mechanistic Investigations of Biological Action
Molecular Targets and Pathways
The primary molecular targets of 1-(3,4-Dichlorophenyl)ethanamine are the monoamine transporters (MATs), which are crucial for regulating neurotransmitter levels in the brain. nih.govnih.gov Specifically, the compound, referred to in some studies as 2-(3,4-dichlorophenyl)ethanamine (DCP), has been shown to bind to the dopamine (B1211576) transporter (DAT). nih.gov
The interaction occurs at the primary substrate-binding site, S1, of the transporter. nih.gov A key feature of this binding is the formation of a salt bridge between the amine group of the compound and an aspartate residue (Asp46 in dDAT) within the transporter. nih.gov This binding induces a conformational change in the transporter, specifically an isomerization of a phenylalanine residue (Phe319 in dDAT), contributing to a partially closed outward-facing (OF) conformation. nih.gov
Beyond the dopamine transporter, derivatives of this compound are recognized as inhibitors of other monoamine transporters, including the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). nih.gov This interaction with multiple transporters suggests that the dichlorophenyl ethanamine scaffold is a privileged structure for targeting the monoaminergic system.
Agonist and Antagonist Activities
Current scientific literature, based on extensive searches, does not provide specific data on the agonist or antagonist activities of this compound at various receptors. While some complex derivatives containing the 3,4-dichlorophenyl moiety have been investigated for activities at receptors such as the kappa-opioid receptor, this information is not directly applicable to the parent compound.
Modulation of Enzyme Activity
Research into compounds structurally related to this compound indicates a significant potential for the modulation of enzyme activity, particularly within the cytochrome P450 (CYP) superfamily of enzymes, which are central to drug metabolism. wikipedia.orgnih.gov
A study on a closely related compound, 3,4-dichlorophenyl-propenoyl-sec.-butylamine (3,4-DCPB), demonstrated notable inhibitory effects on several key human CYP450 isoforms. This suggests that compounds with a 3,4-dichlorophenyl group may act as inhibitors of these metabolic enzymes. The inhibition of these enzymes can have significant implications for the metabolism of other co-administered drugs. nih.gov
It is important to note that while these findings are for a related compound, they highlight a likely metabolic pathway and potential for drug-drug interactions for this compound.
Influence on Neurotransmitter Release and Uptake
The primary mechanism by which this compound and its analogs influence neurotransmitter levels is through the inhibition of neurotransmitter reuptake. wikipedia.org By binding to and blocking the function of monoamine transporters (DAT, SERT, NET), these compounds prevent the removal of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby increasing their concentration and enhancing monoaminergic neurotransmission. wikipedia.org
The action as a reuptake inhibitor is a well-established mechanism for many therapeutic agents, particularly antidepressants and psychostimulants. wikipedia.org While the direct effect on neurotransmitter release is less characterized for this specific compound, the modulation of reuptake is a key aspect of its biological action. The process of neurotransmitter release itself is a complex, calcium-dependent process involving the fusion of synaptic vesicles with the plasma membrane. nih.govnih.gov
Cellular Processes and Gene Expression Modulation
There is currently no specific information available in the scientific literature regarding the direct effects of this compound on cellular processes and gene expression modulation. While some studies have explored gene expression changes in the context of dopaminergic neurotoxicity induced by other substances, a direct link to this compound has not been established. nih.gov
Synergistic and Inhibitory Effects with Other Compounds
The potential for this compound to exhibit synergistic or inhibitory effects when co-administered with other compounds is significant, primarily stemming from its actions on monoamine transporters and its potential to inhibit metabolic enzymes.
The inhibition of CYP450 enzymes, as suggested by studies on related compounds, can lead to clinically relevant drug-drug interactions. nih.gov If this compound inhibits an enzyme responsible for metabolizing another drug, it can lead to increased plasma concentrations of that drug, potentially causing synergistic toxicity.
Conversely, interesting inhibitory interactions have been observed among monoamine reuptake inhibitors themselves. A study investigating the combined effects of selective inhibitors for DAT, NET, and SERT found that their interactions can be antagonistic. For instance, the presence of a selective serotonin reuptake inhibitor (fluoxetine) or a selective norepinephrine reuptake inhibitor (nisoxetine) was found to decrease the potency of a DAT inhibitor (vanoxerine). mdpi.comnih.gov This suggests that a secondary, allosteric binding site on the dopamine transporter may be involved, which when occupied by another inhibitor, reduces the efficacy of the primary inhibitor. mdpi.comnih.gov
This antagonistic effect highlights the complexity of using multiple monoamine reuptake inhibitors in combination and suggests that such therapeutic strategies should be approached with caution. mdpi.comnih.gov
Interactive Data Table: Antagonistic Effects on DAT Inhibition
| Primary Inhibitor | Co-administered Inhibitor | Fold Increase in IC50 of Primary Inhibitor |
| Vanoxerine (DAT) | Fluoxetine (SERT) | 1.6 |
| Vanoxerine (DAT) | Nisoxetine (NET) | 6.0 |
This table illustrates the antagonistic effect of selective serotonin and norepinephrine reuptake inhibitors on the potency of a dopamine transporter inhibitor, as detailed in recent studies. mdpi.comnih.gov
Patents and Intellectual Property
Patent Landscape of 1-(3,4-Dichlorophenyl)ethanamine
The patent landscape for this compound is multifaceted, reflecting its status as a valuable building block in medicinal chemistry. An analysis of patent databases such as those managed by the United States Patent and Trademark Office (USPTO) and the World Intellectual Property Organization (WIPO) reveals that the compound is frequently mentioned as a reactant or intermediate rather than a final product with direct therapeutic claims. uspto.gov
Patents in this space often revolve around processes for preparing larger, more complex molecules where this compound serves as a crucial starting material. For instance, the synthesis of certain pharmaceutical agents may involve the coupling of this amine with other chemical entities to generate a final active pharmaceutical ingredient (API). The patentability in such cases lies with the novel API, the method of its synthesis, or its specific medical use, rather than the intermediate itself.
The value of intermediates in the patenting process is well-established. According to the European Patent Office (EPO), new chemical intermediates can be deemed inventive if they are used in an inventive process to create a known or new end-product. epo.org This principle underscores the importance of this compound in the broader intellectual property strategies of pharmaceutical and chemical companies.
The following table provides examples of patents for related dichlorophenyl compounds and amine synthesis processes, illustrating the broader patenting trends in this chemical space.
| Patent Number | Title | Assignee | Relevance to this compound |
| US3449397A | Preparation of dichlorophenyl isocyanate | - | Describes a process for another 3,4-dichlorophenyl compound, highlighting the industrial interest in this substitution pattern. google.com |
| US6423189B1 | Process for the preparation of 1,3-dichloropropane | - | Details the synthesis of a dichlorinated compound described as an important intermediate for pharmaceuticals, analogous to the role of this compound. google.com |
| US9770441B1 | Crystalline solid forms of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole | - | Focuses on the final crystalline forms of a complex molecule containing a dichlorophenyl group, a common endpoint for syntheses involving such intermediates. google.com |
| NZ192405A | 3,4-dichlorophenyl-methanol derivatives | - | Pertains to derivatives of the 3,4-dichlorophenyl structure, indicating a landscape of intellectual property around this core chemical moiety. google.com |
Co-occurrence in Chemical-Disease and Chemical-Gene Patents
The connection between a chemical compound and its potential therapeutic applications is often documented in patents that link the chemical to specific diseases or genes. For this compound and related structures, this co-occurrence data can be found in specialized databases like PubChem, which catalogs information from patent literature. nih.gov These databases can reveal associations between a compound and diseases for which it is being investigated as a potential treatment, or genes that it may target.
While specific disease or gene co-occurrences for this compound itself are not broadly publicized in readily available literature, the patents for compounds synthesized from it or its analogs point towards several therapeutic areas. For example, derivatives of similar amines have been investigated for central nervous system disorders, as immunomodulators, and in oncology. google.com
The patenting of genes, particularly their use in assessing disease risk and guiding therapy, has been a subject of significant legal and scientific discussion, as exemplified by the case of Association for Molecular Pathology v. Myriad Genetics, Inc. nih.gov In this landmark case, the U.S. Supreme Court ruled that while isolated naturally occurring DNA is not patentable, synthetically created complementary DNA (cDNA) can be. nih.gov This has implications for how patents are granted for diagnostics and therapies that involve specific gene targets. A chemical compound like this compound, if used to synthesize a drug that targets a protein product of a specific gene, would be part of a patent claim that could indirectly involve that gene.
The table below outlines the conceptual framework for how such co-occurrences are documented and their significance.
| Co-occurrence Type | Description | Potential Relevance for this compound |
| Chemical-Disease | Patents that mention both the chemical (or a derivative) and a specific disease. This suggests a potential therapeutic application or a role in studying the disease. | Derivatives may be linked to patents for cancer, inflammatory diseases, or neurological disorders based on the activity of the final compounds. google.com |
| Chemical-Gene | Patents that link a chemical to a particular gene or its protein product. This often indicates a mechanism of action where the compound interacts with a specific biological target. | As a precursor to kinase inhibitors or other targeted therapies, it could be associated with patents mentioning genes like BRCA1/BRCA2 or other oncogenes. nih.govgoogle.com |
Innovations in Synthesis and Application
Innovations in the synthesis of chiral amines like this compound are a significant focus of patent activity. The stereochemistry of such compounds is often crucial for their biological activity, making the development of efficient, stereoselective synthetic methods highly valuable. Patents in this area frequently describe novel catalysts, enzymatic resolutions, and asymmetric synthesis routes that yield a high percentage of the desired enantiomer (e.g., the (R)- or (S)-form).
For example, patents for the synthesis of structurally related amines often highlight methods to improve optical purity and yield, which are critical for commercial-scale production. These can include biotransformation processes using enzymes like lipase (B570770) to selectively react with one enantiomer, or the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. google.com
The primary application of this compound, as reflected in the patent literature, is as an intermediate in the synthesis of pharmaceuticals. Its dichlorinated phenyl ring and chiral amine group make it a versatile starting point for a variety of complex molecules. Patents for final drug products often include descriptions of the synthesis of their key intermediates, and it is in this context that innovations related to this compound are typically found.
The following table summarizes some patented innovations in the synthesis of related amines, which are indicative of the types of advancements applicable to this compound.
| Patent Number | Title | Innovation |
| WO2015159170A2 | Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine (B1201723) and its isomers | Describes an efficient process for producing optically pure isomers of a related phenylethylamine, which is crucial for pharmaceutical applications. google.com |
| US8017803B2 | Process for the preparation of Tamsulosin and intermediates thereof | Details the synthesis of a complex drug starting from a chiral phenylethylamine, showcasing the role of such intermediates. googleapis.com |
| EP0389876A1 | New process for the synthesis of the N-methyl-3,4-dimethoxyphenylethylamine | Presents a novel synthetic route for a related amine, highlighting the ongoing effort to find more efficient and economical manufacturing processes. google.com |
| EP0474411A1 | Production of diethanolamine (B148213) derivatives and their intermediates | Focuses on the industrial production of drug intermediates, underscoring the commercial importance of robust synthesis methods for these building blocks. google.com |
Q & A
Q. What are the optimal synthetic routes for 1-(3,4-Dichlorophenyl)ethanamine in laboratory settings?
The compound can be synthesized via reductive amination of 3,4-dichlorophenylacetone using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 5–6, adjusted with acetic acid). Alternatively, catalytic hydrogenation of the corresponding nitrile precursor (3,4-dichlorophenylacetonitrile) with Raney nickel in ethanol at 50°C under 3 atm H₂ pressure yields the amine. Monitor reaction progress by TLC (hexane:EtOAc, 4:1 v/v) and confirm completion via loss of starting material spots .
Q. Which analytical techniques are most effective for characterizing the purity of this compound?
- HPLC : Use a C18 column with mobile phase acetonitrile:water (70:30 v/v, 0.1% trifluoroacetic acid), flow rate 1 mL/min, and UV detection at 254 nm. Retention time typically ~8.2 minutes.
- 1H NMR : In DMSO-d6, the methyl group (CH3) resonates at δ 1.3 ppm (triplet, J = 7 Hz), while aromatic protons (3,4-dichlorophenyl) appear as a doublet at δ 7.4–7.6 ppm.
- Mass spectrometry (EI-MS) : Expect a molecular ion peak at m/z 190 (M⁺, C₈H₈Cl₂N) with fragmentation patterns at m/z 155 (loss of Cl) and 127 (loss of NH₂CH₂) .
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles.
- Ventilation : Use a fume hood for all procedures to avoid inhalation.
- Waste disposal : Collect contaminated materials in sealed containers labeled "halogenated amine waste" and incinerate via approved facilities.
- Emergency measures : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical evaluation .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved for pharmacological studies?
- Chiral HPLC : Use a Chiralpak AD-H column with isocratic n-hexane:isopropanol (90:10 v/v) containing 0.1% diethylamine. Flow rate: 0.8 mL/min; UV detection at 230 nm. Retention times: (R)-enantiomer ~12.5 min, (S)-enantiomer ~14.2 min.
- Derivatization method : React the racemic mixture with Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers, followed by LC-MS analysis (C18 column, gradient elution) for quantification .
Q. What computational strategies predict the binding affinity of this compound to target receptors?
- Molecular docking : Use AutoDock Vina to dock the compound into receptor structures (e.g., serotonin receptors). Prepare the ligand in .pdbqt format, define a grid box (20x20x20 Å) around the active site, and set exhaustiveness=8 for thorough sampling.
- Validation : Perform molecular dynamics simulations (50 ns) in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen-bond interactions .
Q. How to investigate metabolic stability of this compound using in vitro models?
- Liver microsome assay : Incubate 10 µM compound with pooled human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer (37°C). Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile.
- LC-MS/MS analysis : Quantify parent compound depletion using a triple quadrupole MS with MRM transitions (m/z 190 → 155). Calculate half-life (t₁/₂) via first-order decay kinetics: , where is the elimination rate constant .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility data for this compound?
- Method standardization : Re-evaluate solubility in buffered solutions (pH 2–10) using shake-flask method with HPLC quantification. Control temperature (25°C ± 0.5°C) and ionic strength (0.15 M KCl).
- Potential causes : Conflicting data may arise from polymorphic forms or residual solvents (e.g., ethanol). Characterize solid-state properties via XRPD and DSC to confirm crystallinity .
Q. What experimental controls are essential when studying the compound’s reactivity in cross-coupling reactions?
- Negative controls : Omit catalyst (e.g., Pd(PPh₃)₄) or ligand (XPhos) to confirm reaction specificity.
- Isotopic labeling : Use deuterated analogs (e.g., CD₃CN solvent) to track proton transfer steps via ²H NMR.
- Byproduct analysis : Employ GC-MS to identify halogenated side products (e.g., dichlorobenzene) and optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
